5-Bromo-3,3-dimethylpentanoic Acid
Description
5-Bromo-3,3-dimethylpentanoic acid (CAS 69120-98-5) is a branched aliphatic carboxylic acid with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . The compound features a bromine atom at the 5th carbon and two methyl groups at the 3rd carbon, creating steric hindrance that influences its reactivity and physical properties.
Properties
CAS No. |
69120-98-5 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
5-bromo-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3-4-8)5-6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
QFNHAKVAKHAPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCBr)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. Methodological Insight :
- Halogenation : Use NaBr or HBr in polar aprotic solvents (e.g., DMF) under reflux.
- Hydrolysis : Acidic or basic hydrolysis (e.g., HCl/NaOH) to convert esters to carboxylic acids.
- Yield Optimization : Monitor via TLC or HPLC to track intermediate formation .
How can regioselectivity challenges in bromination reactions be addressed during synthesis?
Advanced
Regioselectivity in bromination is critical, especially when competing positions exist. For this compound, steric hindrance from the 3,3-dimethyl groups directs bromine to the 5-position. However, competing pathways (e.g., over-bromination) may arise. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions.
- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance selectivity.
- Protecting Groups : Temporarily block reactive sites (e.g., esterification of the carboxylic acid).
Data Comparison : Contrast bromination outcomes with fluorinated analogs (e.g., 5,5-difluoro derivatives) to identify steric/electronic effects .
Which spectroscopic techniques are most reliable for structural confirmation?
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks (δ ~1.2 ppm) for dimethyl groups and deshielded protons near bromine (δ ~3.5–4.0 ppm).
- ¹³C NMR : Confirm quaternary carbons (C-3) and carbonyl (C=O, ~170–180 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 ratio for M/M+2).
Example : Compare with 5-Chloro-3,3-dimethylpentanoic Acid () to distinguish halogen-specific shifts .
How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?
Advanced
Discrepancies may arise from impurities, tautomerism, or solvent effects. Steps:
Repetition : Re-run spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments).
2D NMR : Use HSQC or HMBC to assign ambiguous signals.
Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.
Alternative Techniques : IR spectroscopy to confirm functional groups or X-ray crystallography for absolute configuration.
Case Study : emphasizes iterative validation in qualitative research, applicable to spectral analysis .
What role does bromine play in modulating biological activity compared to other halogens?
Advanced
Bromine’s polarizability enhances halogen bonding with biomolecules, influencing pharmacokinetics. For example:
- Lipophilicity : Bromine increases logP vs. chloro/fluoro analogs, affecting membrane permeability.
- Target Binding : Brominated compounds often show higher affinity in enzyme inhibition assays (e.g., kinase targets).
Experimental Design : Synthesize analogs (e.g., 5-Chloro-3,3-dimethylpentanoic Acid) and compare IC₅₀ values in bioassays .
How do steric effects from the 3,3-dimethyl groups influence reactivity?
Advanced
The dimethyl groups:
- Steric Hindrance : Limit nucleophilic attack at C-3, directing reactions (e.g., esterification) to the terminal carboxylic acid.
- Conformational Rigidity : Reduce rotational freedom, stabilizing transition states in cyclization ().
Methodology : Kinetic studies (e.g., Arrhenius plots) to compare reaction rates with non-methylated analogs .
What are the best practices for storing and handling this compound to prevent degradation?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Handling : Use anhydrous conditions (glovebox) for reactions sensitive to moisture.
- Stability Monitoring : Periodic NMR checks to detect decomposition (e.g., ester formation from acid).
Reference : Protocols for similar brominated acids () recommend avoiding prolonged light exposure .
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